4-(3-Fluoro-4-nitrobenzyl)morpholine

概要

説明

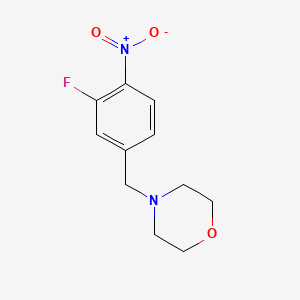

4-(3-Fluoro-4-nitrobenzyl)morpholine is an organic compound with the molecular formula C11H13FN2O3. It is characterized by the presence of a morpholine ring attached to a benzyl group substituted with a fluoro and a nitro group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrobenzyl)morpholine typically involves the nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzyl chloride with morpholine. The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is usually heated to promote the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4-(3-Fluoro-4-nitrobenzyl)morpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride or catalytic hydrogenation.

Oxidation: Although less common, the morpholine ring can be oxidized under specific conditions to form N-oxides.

Common Reagents and Conditions:

Reduction: Iron powder and ammonium chloride in ethanol or catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Reduction: 4-(3-Fluoro-4-aminobenzyl)morpholine.

Substitution: Various substituted benzylmorpholines depending on the nucleophile used.

Oxidation: N-oxide derivatives of this compound.

科学的研究の応用

4-(3-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in various synthetic pathways.

作用機序

The mechanism of action of 4-(3-Fluoro-4-nitrobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its overall activity .

類似化合物との比較

- 4-(2-Fluoro-4-nitrophenyl)morpholine

- 3-Fluoro-4-morpholinoaniline

- 4-(3-Fluoro-4-aminobenzyl)morpholine

Comparison: 4-(3-Fluoro-4-nitrobenzyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups on the benzyl ring, which can significantly affect its reactivity and interaction with biological targets. Compared to 4-(2-Fluoro-4-nitrophenyl)morpholine, the position of the fluoro group can lead to different electronic effects and steric interactions. Similarly, 3-Fluoro-4-morpholinoaniline lacks the benzyl group, which can alter its overall properties and applications .

生物活性

4-(3-Fluoro-4-nitrobenzyl)morpholine is a chemical compound with the molecular formula CHFNO and a CAS number of 552883-91-7. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It has been studied for its role as an intermediate in the synthesis of antibiotics, particularly linezolid, which is effective against Gram-positive bacterial infections. The morpholine ring structure is known for its ability to participate in hydrogen bonding, enhancing the compound's interaction with biological macromolecules such as proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : The compound has shown promising antibacterial properties against various strains of bacteria, including multidrug-resistant strains. Its effectiveness is attributed to its dual inhibition mechanism on bacterial topoisomerases, which are essential for DNA replication and transcription.

- Anticancer Properties : Preliminary studies suggest that compounds containing similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the nitro group is often associated with enhanced cytotoxic effects.

Case Studies and Research Findings

-

Antibacterial Studies :

A study highlighted the antibacterial efficacy of related compounds against Staphylococcus aureus and Klebsiella pneumoniae. These compounds demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria, indicating strong potential for clinical applications in treating resistant infections . -

Synthesis and Evaluation :

The synthesis of this compound has been explored as a key step in producing linezolid. Research focused on optimizing synthetic routes and evaluating the biological activity of synthesized intermediates . -

Mechanistic Insights :

Detailed mechanistic studies have shown that the compound interacts with bacterial topoisomerases, leading to disruption in bacterial DNA processes. This interaction is critical for its antibacterial action and provides a basis for developing new antibiotics .

Data Table: Biological Activity Summary

特性

IUPAC Name |

4-[(3-fluoro-4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIOGCCQBJMRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460943 | |

| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552883-91-7 | |

| Record name | 4-(3-FLUORO-4-NITROBENZYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。